molecular formula C8H9N3 B1463245 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 910818-29-0

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No. B1463245
M. Wt: 147.18 g/mol
InChI Key: DADDTRDATXSKGH-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been studied for its potential use in treating immune diseases such as organ transplantation .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine”, involves chemical modifications of the compound . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” consists of a pyrrolo[2,3-b]pyridine ring with an amine group at the 5-position and a methyl group at the 2-position . The molecular formula is C8H8N2 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : The compound served as a precursor in the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing its utility in constructing complex heterocyclic systems with potential for diverse biological activities (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

  • Formation of 5-azaindoles : It underwent nucleophilic substitution-rearrangement with primary amines to form N-1-substituted 4-amino-1H-pyrrolo[3,2-c]pyridines (5-azaindoles), a process indicating its versatility in generating functionalized heterocycles (Girgis, Larson, Robins, & Cottam, 1989).

  • Reactions to Form Substituted Pyrrolopyridines : Utilized in reactions with 2,5-dimethoxytetrahydrofuran, leading to various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. The reactions' outcomes were influenced by the substituents on thieno[2,3-b]pyridine, underlining its role in synthetic chemistry for creating structurally diverse molecules (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).

  • Metabolic Study of VEGFR-2 Antagonist : A detailed metabolic study of a related compound, showcasing how the 2-methyl-1H-pyrrolo moiety undergoes various biotransformation processes. This research highlights the compound's relevance in the pharmacokinetic profiling of drug candidates (Johnson et al., 2008).

  • Discovery of Potent VEGFR-2 Inhibitors : Involved in the discovery and preclinical studies of VEGFR-2 inhibitors, demonstrating its significance in developing anticancer therapies. This research emphasizes its utility in medicinal chemistry for creating compounds with in vivo activity against cancer (Ruel et al., 2008).

Future Directions

The future directions of “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine” research could involve further studies on its potential use in treating immune diseases . Additionally, more research is needed to understand the action mechanisms of pyrrolopyrazine derivatives, including "2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine" .

properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADDTRDATXSKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672232
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

CAS RN

910818-29-0
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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